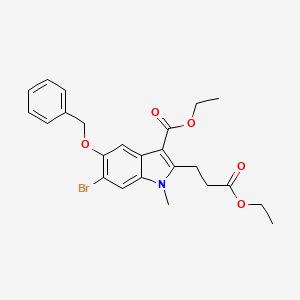
ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, a bromo substituent, and an ethoxy-oxopropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the indole ring.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.
Addition of the Ethoxy-Oxopropyl Side Chain: This step involves the reaction of the indole derivative with 3-ethoxy-3-oxopropylzinc bromide in the presence of a palladium catalyst to form the desired side chain.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The benzyloxy and ethoxy-oxopropyl groups can enhance binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bonding sites within the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzyloxy)-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate: Similar structure but lacks the bromine substituent.
Ethyl 5-(benzyloxy)-6-chloro-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.
Ethyl 5-(benzyloxy)-6-fluoro-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate: Similar structure with a fluorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-1H-indole-3-carboxylate imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 6-bromo-2-(3-ethoxy-3-oxopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO5/c1-4-29-22(27)12-11-19-23(24(28)30-5-2)17-13-21(18(25)14-20(17)26(19)3)31-15-16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWGOTGMYPBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2N1C)Br)OCC3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


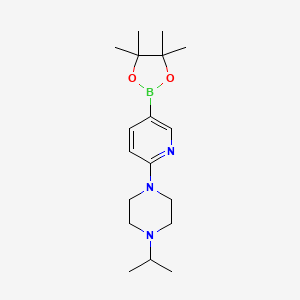
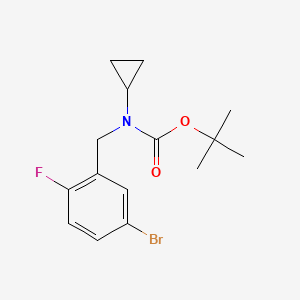
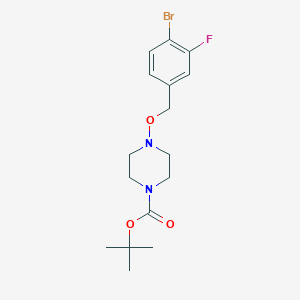

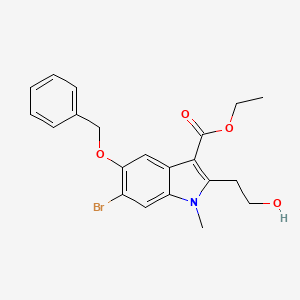
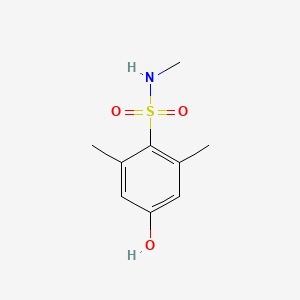
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)
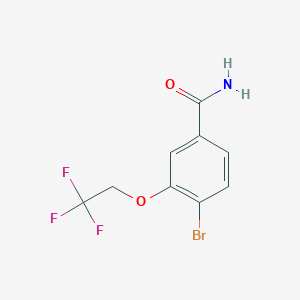
methanone](/img/structure/B1408153.png)
![1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1408156.png)
![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)
